3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzo[d]oxazole moiety, a piperidine ring, and a pyrido[2,3-d]pyrimidine core, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Benzo[d]oxazole Moiety: This step often starts with the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]oxazole ring.
Acetylation: The benzo[d]oxazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Piperidine Ring Introduction: The acetylated benzo[d]oxazole is reacted with 4-piperidone under reductive amination conditions, typically using a reducing agent such as sodium cyanoborohydride.
Formation of Pyrido[2,3-d]pyrimidine Core: The final step involves the condensation of the intermediate with a suitable pyrido[2,3-d]pyrimidine precursor under basic conditions, often using reagents like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the benzo[d]oxazole and pyrido[2,3-d]pyrimidine moieties, using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially on the benzo[d]oxazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: DMF, dichloromethane, ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it useful in organic synthesis and materials science.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like oncology or neurology.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole and pyrido[2,3-d]pyrimidine moieties may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine: Lacks the pyrido[2,3-d]pyrimidine core.
4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine: Similar structure but different substitution pattern.
Pyrido[2,3-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrido[2,3-d]pyrimidine ring.
Uniqueness
The uniqueness of 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of structural motifs, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c27-17(12-25-15-5-1-2-6-16(15)31-21(25)30)24-10-7-13(8-11-24)26-19(28)14-4-3-9-22-18(14)23-20(26)29/h1-6,9,13H,7-8,10-12H2,(H,22,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEVSOQLACBPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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